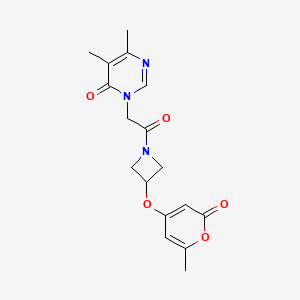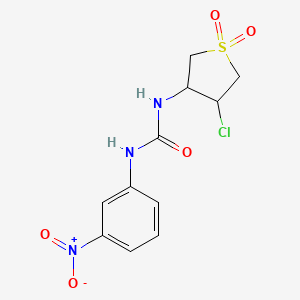
N1-(3-モルホリノプロピル)-N2-(2-ニトロフェニル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides It is characterized by the presence of a morpholine ring, a nitrophenyl group, and an oxamide linkage
科学的研究の応用
N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific properties.
Chemical Research: It serves as a model compound in studies of reaction mechanisms and synthetic methodologies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 3-chloropropylamine, is reacted with morpholine to form 3-morpholin-4-ylpropylamine.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 2-nitrophenylamine.
Coupling Reaction: The 3-morpholin-4-ylpropylamine is then coupled with 2-nitrophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the oxamide linkage, yielding N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The nitro group in N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Reduction Product: N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide.
Substitution Product: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide: Similar structure but with an amino group instead of a nitro group.
N-(3-piperidin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer specific chemical and biological properties. Its combination of structural features makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c20-14(16-6-3-7-18-8-10-24-11-9-18)15(21)17-12-4-1-2-5-13(12)19(22)23/h1-2,4-5H,3,6-11H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIVBKTIHOQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)
![4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429638.png)



![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide](/img/structure/B2429648.png)
![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid](/img/structure/B2429649.png)




![3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2429655.png)
![4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine](/img/structure/B2429656.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2429657.png)
